molecular formula C13H22N2O2 B13871969 N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxamide

N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxamide

Cat. No.: B13871969
M. Wt: 238.33 g/mol
InChI Key: SWJYBKOORVPBDF-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of a piperidine ring, which also contains a carboxamide group and a ketone functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperidine ring . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperidine derivatives . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ketone group at the 4-position can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can also be reduced to form alcohols or other reduced products.

    Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives with different functional groups.

Scientific Research Applications

N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxylate: This compound has a similar structure but contains a carboxylate group instead of a carboxamide group.

    N-(cyclohexylmethyl)-4-hydroxypiperidine-1-carboxamide: This derivative has a hydroxyl group at the 4-position instead of a ketone group.

    N-(cyclohexylmethyl)-4-aminopiperidine-1-carboxamide: This compound features an amino group at the 4-position instead of a ketone group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxamide

InChI

InChI=1S/C13H22N2O2/c16-12-6-8-15(9-7-12)13(17)14-10-11-4-2-1-3-5-11/h11H,1-10H2,(H,14,17)

InChI Key

SWJYBKOORVPBDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)N2CCC(=O)CC2

Origin of Product

United States

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